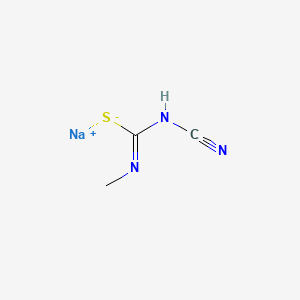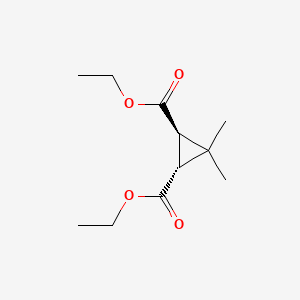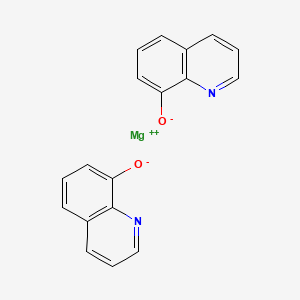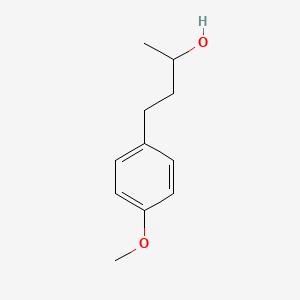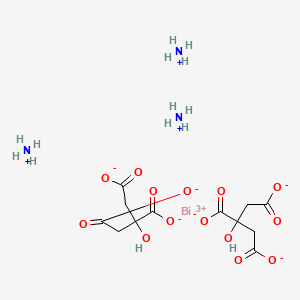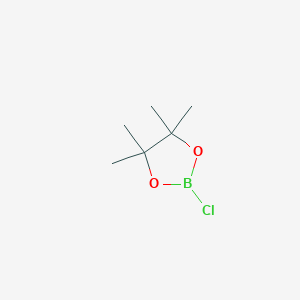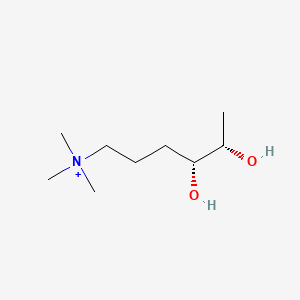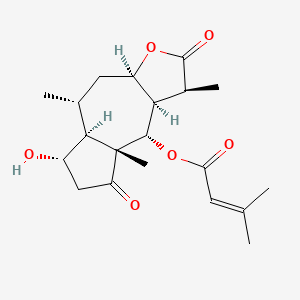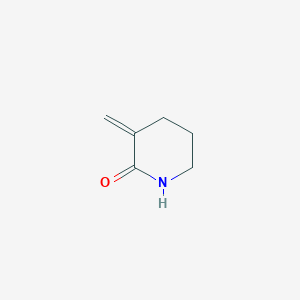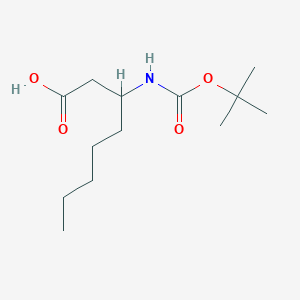
N-Boc-(+/-)-3-aminooctanoic acid
Übersicht
Beschreibung
“N-Boc-(+/-)-3-aminooctanoic acid” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protective group . The Boc group is a popular protective group for amines due to its stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . It is easily introduced and readily removed under a variety of conditions .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol has been described .Molecular Structure Analysis
The molecular structure of “N-Boc-(+/-)-3-aminooctanoic acid” involves the Boc group, which is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Boc-(+/-)-3-aminooctanoic acid” are largely determined by the Boc group. The Boc group is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .Wissenschaftliche Forschungsanwendungen
N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
N-Boc Protection
N-Boc protection is a crucial step in modern synthetic chemistry, especially for the protection of amine groups present in various biologically active compounds . A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation has been described . This method achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .
Synthesis of Amides
N-Boc-protected amines can be transformed into amides through a novel, direct, in situ-generated isocyanate-mediated transformation . This method is facile and readily applicable to the synthesis of various amides .
Green Chemistry
The use of N-Boc-(+/-)-3-aminooctanoic acid aligns with the principles of Green Chemistry. The aim is to eliminate or at least decrease the use of potentially dangerous substances, harmful both to the environment and to human health . The methods described for N-Boc deprotection and protection are examples of this, as they use environmentally friendly solvents and catalysts .
Pharmaceutical Industry
The principles of Green Chemistry have also been established in the pharmaceutical industry . The ACS Green Chemistry Institute® Pharmaceutical Roundtable (GCIPR) has produced a Reagent Guide to inform and guide chemists towards greener reagents for various chemical transformations . The use of N-Boc-(+/-)-3-aminooctanoic acid in the methods described aligns with these principles .
Sustainable Chemistry
The methods described for N-Boc deprotection and protection contribute to sustainable chemistry . They use inexpensive and easily available reagents, and do not require any auxiliary substances in the isolation of the product . These methods are simple, rapid, and efficient, making them practical and clean, and minimizing any potential impact .
Wirkmechanismus
Target of Action
N-Boc-(+/-)-3-aminooctanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}octanoic acid, is primarily used as a protective group for amines in the field of organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting the amine groups in biomolecules, especially in peptide chemistry . This is achieved through the formation of tert-butyl carbamates, which are introduced and removed under a variety of conditions . The N-Boc protection is frequently reported by base-catalysed reactions using various reagents .
Biochemical Pathways
The N-Boc protection and deprotection of amines is a fundamental transformation in organic synthesis . The process involves the sequential protection and deprotection of various functionalities, particularly in peptide synthesis . The N-Boc derivatives can be easily converted into free amines, making this protocol applicable in multistep reactions .
Result of Action
The result of the action of N-Boc-(+/-)-3-aminooctanoic acid is the protection of amine groups in biomolecules, preventing them from reacting under certain conditions . This allows for the selective reaction of other functional groups present in the molecule .
Action Environment
The action of N-Boc-(+/-)-3-aminooctanoic acid can be influenced by various environmental factors. For instance, the efficiency of N-Boc protection can be enhanced under ultrasound irradiation . Additionally, the use of certain catalysts can lower the required reaction temperature and enhance efficiency . The compound’s action, efficacy, and stability can also be influenced by the solvent used .
Zukünftige Richtungen
Future research could explore the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines . This could enhance efficiency and productivity relative to a batch process . Another area of potential research is the development of more sustainable methods for N-Boc deprotection .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-10(9-11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKZSKQXGASTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216689 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-3-aminooctanoic acid | |
CAS RN |
683219-86-5 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683219-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)
